molecular formula C18H10Cl2N2O B2883609 2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 478033-37-3

2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile

Cat. No.: B2883609
CAS No.: 478033-37-3
M. Wt: 341.19
InChI Key: ADBCYVSXSOHYDN-SSDVNMTOSA-N
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Description

2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile is a useful research compound. Its molecular formula is C18H10Cl2N2O and its molecular weight is 341.19. The purity is usually 95%.
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Biological Activity

2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile is a synthetic compound belonging to the furan derivatives class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H12Cl2N2O
  • Molecular Weight : 319.19 g/mol
  • IUPAC Name : this compound

The compound features a furan ring substituted with a phenyl group and an amino group linked to a dichlorophenyl moiety. This unique arrangement is believed to influence its biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains and fungi.

Compound Activity Reference
1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-oneIC50 = 16.13 µM
1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-oneIC50 = 18.75 µM

These compounds were found to be more effective than standard drugs like thiourea in inhibiting urease activity, which is crucial for the survival of certain pathogens.

Anticancer Activity

The anticancer potential of furan derivatives has also been explored. Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer cell proliferation. For example, the binding interactions with dihydrofolate reductase (DHFR) have been identified as a potential mechanism through which these compounds exert their anticancer effects .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell growth and division.
  • Receptor Interaction : It could modulate receptor activity involved in signaling pathways related to cancer and microbial resistance.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan derivatives can induce oxidative stress in target cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the furan ring significantly affect the biological activity of these compounds. For instance:

  • The presence of halogen atoms (like chlorine) on the phenyl ring enhances antimicrobial and anticancer activities.
  • The positioning of functional groups also plays a crucial role; ortho and para substitutions have shown varying degrees of efficacy against specific targets .

Case Studies

A recent study synthesized a series of furan chalcone derivatives and evaluated their biological activities:

  • Study on Urease Inhibition :
    • Compounds with dichloro substitutions showed enhanced urease inhibition compared to their mono-substituted counterparts.
    • The most active compound exhibited an IC50 value significantly lower than that of established urease inhibitors like thiourea.
  • Anticancer Screening :
    • Selected furan derivatives were tested against human lung carcinoma (A549) and breast carcinoma (MCF-7) cell lines.
    • Results indicated that certain derivatives induced cytotoxic effects comparable to standard chemotherapeutics .

Properties

IUPAC Name

2-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O/c19-15-7-6-13(16(20)9-15)11-22-18-14(10-21)8-17(23-18)12-4-2-1-3-5-12/h1-9,11H/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBCYVSXSOHYDN-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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